(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
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Overview
Description
(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is an organic compound characterized by its unique structure, which includes a phenyl group, a pyridinylmethyl group, and an ethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide typically involves a multi-step process:
Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of a suitable sulfonyl chloride with an amine under basic conditions to form the sulfonamide.
Introduction of the Phenyl and Pyridinylmethyl Groups: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, while the pyridinylmethyl group can be added through a nucleophilic substitution reaction.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated products at the pyridinylmethyl group.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)ethenesulfonamide
- N-methyl-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide
- N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)propenesulfonamide
Uniqueness
(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide is unique due to the specific positioning of the pyridinylmethyl group at the 4-position of the pyridine ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-17(13-15-7-10-16-11-8-15)20(18,19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNRWUJRIAMSRA-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=NC=C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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